Decimemide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Decimemide is synthesized through a multi-step process involving the alkylation of 3,5-dimethoxybenzoic acid with decanol, followed by the conversion of the resulting ester to the corresponding amide. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions under controlled temperatures and pressures. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Decimemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: 4-(decyloxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-(decyloxy)-3,5-dimethoxybenzyl alcohol.
Substitution: 4-(decyloxy)-3,5-dihalobenzamide.
Scientific Research Applications
Decimemide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of alkoxybenzoic acid derivatives.
Biology: Investigated for its effects on neuronal activity and potential use in treating neurological disorders.
Medicine: Explored for its antiepileptic and anticonvulsant properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
Decimemide exerts its effects by modulating the activity of neuronal ion channels, particularly those involved in the propagation of action potentials. It binds to specific sites on the ion channels, altering their conformation and reducing neuronal excitability. This mechanism is crucial for its antiepileptic and anticonvulsant activities .
Comparison with Similar Compounds
- 4-(decyloxy)-3,5-dimethoxybenzoic acid
- 4-(decyloxy)-3,5-dimethoxybenzyl alcohol
- 4-(decyloxy)-3,5-dihalobenzamide
Comparison: Decimemide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct pharmacological properties. Compared to its analogs, this compound exhibits higher potency in modulating neuronal activity and greater selectivity for its molecular targets .
Properties
CAS No. |
14817-09-5 |
---|---|
Molecular Formula |
C19H31NO4 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-decoxy-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C19H31NO4/c1-4-5-6-7-8-9-10-11-12-24-18-16(22-2)13-15(19(20)21)14-17(18)23-3/h13-14H,4-12H2,1-3H3,(H2,20,21) |
InChI Key |
REYUZOLYIOQRIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)N)OC |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)N)OC |
Appearance |
Solid powder |
melting_point |
121.5 °C |
Key on ui other cas no. |
14817-09-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decimemide; V-285; V 285; V285. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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